

Application Notes and Protocols for the 68Ga-Labeling of NH2-UAMC1110 Derivatives

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Compound of Interest					
Compound Name:	NH2-UAMC1110				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a promising molecular target for cancer diagnosis and therapy due to its high expression in the tumor microenvironment of numerous cancer types and low expression in healthy adult tissues.[1][2] UAMC1110 is a potent and selective inhibitor of FAP.[2] Its amino-functionalized derivative, **NH2-UAMC1110**, serves as a precursor for the development of radiolabeled FAP inhibitors (FAPIs) for Positron Emission Tomography (PET) imaging.[3][4]

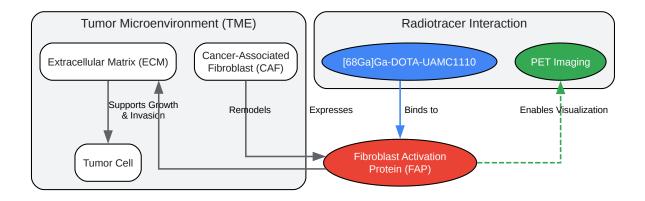
This document provides a detailed experimental guide for the synthesis of a DOTA-conjugated **NH2-UAMC1110** derivative and its subsequent radiolabeling with Gallium-68 (68Ga). Gallium-68 is an ideal radionuclide for PET imaging due to its short half-life of 68 minutes and convenient availability from a 68Ge/68Ga generator.[5] The described protocols are based on established methods for the 68Ga-labeling of FAPI derivatives and other small molecules.[4][6] [7][8]

Signaling Pathway and Mechanism of Action

FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity.[2] In the tumor microenvironment, cancer-associated fibroblasts (CAFs) are the primary source of FAP expression. FAP is implicated in promoting tumor growth, invasion, and metastasis through the remodeling of the extracellular matrix.[1] 68Ga-labeled



UAMC1110 derivatives bind to FAP on the surface of CAFs, allowing for the visualization of FAP-expressing tissues using PET.



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Caption: FAP expression on CAFs in the TME and targeting by [68Ga]Ga-DOTA-UAMC1110.

Experimental Protocols

This section details the necessary protocols for the synthesis of the precursor and its subsequent radiolabeling.

Protocol 1: Synthesis of DOTA-NH2-UAMC1110 Precursor

This protocol describes the conjugation of the chelator DOTA to the NH2-UAMC1110 molecule.

Materials:

- NH2-UAMC1110
- DOTA-NHS ester
- Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)



- High-Performance Liquid Chromatography (HPLC) system for purification
- Mass spectrometer for product characterization

Procedure:

- Dissolve NH2-UAMC1110 in anhydrous DMF.
- Add DOTA-NHS ester (1.2 equivalents) to the solution.
- Add DIPEA (3 equivalents) to the reaction mixture to act as a base.
- Stir the reaction mixture at room temperature overnight.
- · Monitor the reaction progress using HPLC.
- Upon completion, purify the crude product by preparative HPLC.
- Collect the fractions containing the desired product and lyophilize to obtain the purified DOTA-NH2-UAMC1110 precursor.
- Confirm the identity of the product by mass spectrometry.

Protocol 2: 68Ga-Labeling of DOTA-NH2-UAMC1110

This protocol outlines the manual radiolabeling procedure. For automated synthesis, parameters may need to be adjusted based on the specific module used.[7][8]

Materials:

- 68Ge/68Ga generator
- 0.1 M HCl for elution
- DOTA-NH2-UAMC1110 precursor (10-25 μg)
- Sodium acetate buffer (0.1 M to 2.5 M) or HEPES buffer (1 M)
- · Sterile, pyrogen-free reaction vial

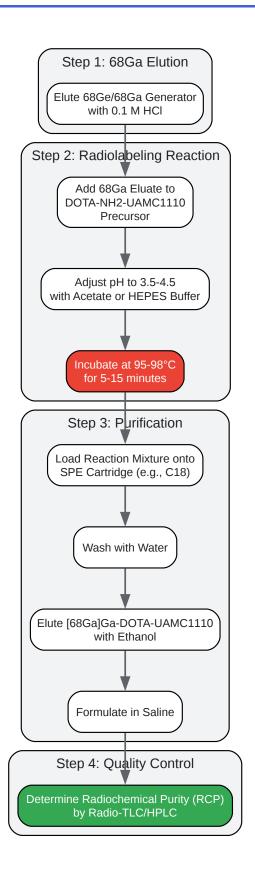






- Heating block or water bath set to 95-98°C
- Solid-phase extraction (SPE) cartridge (e.g., Sep-Pak C18 or Oasis HLB) for purification
- Ethanol for elution from SPE cartridge
- Saline solution (0.9% NaCl) for final formulation
- Radio-TLC or radio-HPLC system for quality control





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Caption: General workflow for the 68Ga-labeling of DOTA-NH2-UAMC1110.



Procedure:

- Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain [68Ga]GaCl3.
- In a sterile reaction vial, add 10-25 μg of the DOTA-NH2-UAMC1110 precursor.
- Add the 68Ga eluate to the reaction vial.
- Adjust the pH of the reaction mixture to 3.5-4.5 by adding sodium acetate or HEPES buffer.
 [4][6] The optimal pH is critical for efficient labeling.[9]
- Heat the reaction vial at 95-98°C for 5-15 minutes.[6][8]
- After incubation, allow the vial to cool to room temperature.
- For purification, pass the reaction mixture through a pre-conditioned SPE cartridge.
- Wash the cartridge with sterile water to remove unreacted 68Ga.
- Elute the final product, [68Ga]Ga-DOTA-UAMC1110, from the cartridge with a small volume of ethanol.[6]
- Formulate the final product in sterile saline for injection.
- Perform quality control to determine radiochemical purity (RCP) and other relevant parameters.

Protocol 3: Quality Control of [68Ga]Ga-DOTA-UAMC1110

Radiochemical Purity (RCP):

- Radio-TLC: Spot the final product on an iTLC-SG strip. Develop the chromatogram using an appropriate mobile phase (e.g., 0.1 M sodium citrate or a mixture of ammonium acetate and methanol) to separate the labeled product from free 68Ga.
- Radio-HPLC: Inject an aliquot of the final product into an HPLC system equipped with a radiodetector. A reverse-phase C18 column is typically used with a gradient of water and



acetonitrile (both containing 0.1% TFA).

Stability:

- Incubate the final radiolabeled product in human serum and phosphate-buffered saline (PBS) at 37°C.[10]
- At various time points (e.g., 30, 60, 120 minutes), analyze the samples by radio-TLC or radio-HPLC to determine the percentage of intact radiotracer.

Data Presentation

The following tables summarize typical quantitative data obtained for the 68Ga-labeling of various FAPI derivatives, which are expected to be comparable for a DOTA-**NH2-UAMC1110** derivative.

Table 1: Radiochemical Labeling Parameters and Results for 68Ga-FAPI Derivatives

Parameter	[68Ga]Ga- FAPI-4[7]	[68Ga]Ga-FAP- 2286 (Manual) [8]	[68Ga]Ga-FAP- 2286 (Automated)[8]	[68Ga]Ga- FAPI-46[6]
Precursor Amount	Not Specified	25 μg	50 μg	20 nmol
Buffer	Not Specified	Sodium Acetate	Sodium Acetate	Sodium Acetate
рН	Not Specified	Not Specified	Not Specified	3.3 - 3.6
Temperature	Not Specified	>95°C	>95°C	95°C
Time	Not Specified	4 min	9 min	20 min
Radiochemical Yield (RCY)	85.5% ± 1.4%	Not Reported	59.9% ± 3.7%	Not Reported
Radiochemical Purity (RCP)	>98%	>98%	>94%	Not Specified

Table 2: Stability and Lipophilicity of 68Ga-FAPI Derivatives



Derivative	Stability in Human Serum (at 2h)	Stability in PBS (at 2h)	LogD Value	Reference
[68Ga]Ga- DOTAGA. (SA.FAPi)2	>98%	>91%	Not Reported	[10]
[68Ga]Ga- AV02053	Not Reported	Not Reported	-3.75 ± 0.16	[11]
[68Ga]Ga- AV02070	Not Reported	Not Reported	-3.45 ± 0.10	[11]
[68Ga]Ga-FAPI- 04	Not Reported	Not Reported	-1.02 ± 0.35	[11]

Conclusion

This application note provides a comprehensive guide for the synthesis and 68Ga-labeling of **NH2-UAMC1110** derivatives for PET imaging of FAP expression. The detailed protocols and expected data will be valuable for researchers and professionals in the field of radiopharmaceutical development. Adherence to these guidelines will facilitate the reproducible and high-quality production of this promising class of radiotracers for preclinical and clinical investigation.

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